N-[4-(hydroxymethyl)phenyl]formamide
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Overview
Description
N-[4-(hydroxymethyl)phenyl]formamide is an organic compound characterized by the presence of a formamide group attached to a benzene ring substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[4-(hydroxymethyl)phenyl]formamide can be synthesized through the Leuckart reaction, which involves the reductive amination of aldehydes or ketones using formamide as the nitrogen donor and reducing agent . The reaction typically requires high temperatures, usually between 120 and 130°C, and can go up to 165°C when using formamide .
Industrial Production Methods
Industrial production of this compound may involve the use of formamide and appropriate catalysts to optimize yield and efficiency. The specific conditions and catalysts used can vary depending on the desired scale and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydroxymethyl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The formamide group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-formylbenzoic acid.
Reduction: N-[4-(aminomethyl)phenyl]formamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(hydroxymethyl)phenyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(hydroxymethyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The hydroxymethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenylformamide: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
N-[4-(aminomethyl)phenyl]formamide: Contains an aminomethyl group instead of a hydroxymethyl group, altering its chemical and biological properties.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Biological Activity
N-[4-(hydroxymethyl)phenyl]formamide, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring and an amide functional group. This structural arrangement is crucial for its biological activity, influencing interactions with various biological targets.
Biological Activity
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogues possess activity against Mycobacterium tuberculosis, demonstrating the compound's potential as an antitubercular agent. The structure-activity relationship suggests that modifications to the hydroxymethyl group can enhance efficacy against bacterial strains .
2. Inhibition of Histone Acetyltransferases
this compound has been evaluated for its inhibitory effects on histone acetyltransferases (HATs), particularly p300 and CBP. These enzymes are critical in regulating gene expression through acetylation of histones. Compounds with similar structures have shown varying degrees of inhibition, with IC50 values indicating moderate to strong activity. For example, related compounds demonstrated IC50 values ranging from 1.6 μM to 10 μM, suggesting that the presence of specific substituents can significantly influence inhibitory potency .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the core structure of this compound can lead to enhanced biological activity. Key findings include:
- Hydroxymethyl Group : The positioning and nature of the hydroxymethyl substituent are critical for maintaining biological activity.
- Amide Linkage : Compounds retaining the -NH- linkage exhibit better inhibitory properties than those with modifications such as -O- substitutions, which resulted in a complete loss of activity .
- Substituent Variations : The introduction of various substituents on the phenyl ring has been shown to modulate activity significantly, with some derivatives exhibiting up to 13 times higher potency compared to their parent compounds .
Case Studies
Case Study 1: Antitubercular Activity
A study focused on synthesizing derivatives of this compound revealed promising antitubercular activities against resistant strains of Mycobacterium tuberculosis. The investigation highlighted the importance of structural modifications in enhancing metabolic stability and reducing clearance rates, which are critical for effective treatment .
Case Study 2: Histone Acetyltransferase Inhibition
In another study, compounds derived from this compound were evaluated for their ability to inhibit HATs. The results indicated that certain analogues achieved significant inhibition at low concentrations, reinforcing the compound's potential as a therapeutic agent in cancer treatment by modulating gene expression through epigenetic mechanisms .
Table 1: Inhibitory Activity of this compound Derivatives
Compound ID | Structure Description | IC50 (μM) | Biological Target |
---|---|---|---|
1 | Base compound | 10 | p300-HAT |
2 | Hydroxymethyl substitution | 1.6 | p300-HAT |
3 | Amide modification | 8.6 | p300-HAT |
4 | Shorter carbon chain | 5.0 | p300-HAT |
5 | Longer carbon chain | 2.2 | p300-HAT |
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]formamide |
InChI |
InChI=1S/C8H9NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-4,6,10H,5H2,(H,9,11) |
InChI Key |
USBFXZVFMKYMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)NC=O |
Origin of Product |
United States |
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